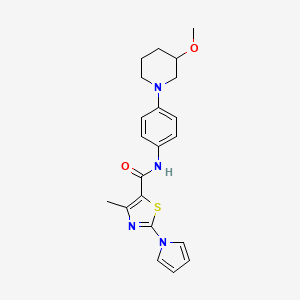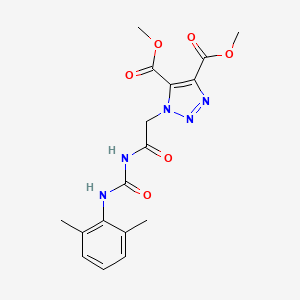![molecular formula C21H22N4O4 B2925012 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide CAS No. 1260984-55-1](/img/structure/B2925012.png)
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide is a multifaceted chemical known for its unique structure and diverse range of applications
準備方法
Synthetic Routes and Reaction Conditions
To synthesize 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide , one might use a multistep synthetic strategy, often involving:
Preparation of the 1,3-benzodioxol-5-yl precursor.
Formation of the 1,2,4-oxadiazole ring through cyclization reactions.
Coupling reactions to introduce the pyrrole moiety.
Incorporation of the N-cyclohexylacetamide group through amide bond formation.
Common reaction conditions may include controlled temperatures, use of catalysts, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up with optimized reactions involving continuous flow chemistry, automated synthesis platforms, and enhanced purification techniques like chromatography and recrystallization to produce large quantities efficiently.
化学反応の分析
Types of Reactions
The compound undergoes various types of reactions:
Oxidation: The benzodioxol and pyrrole groups can be targets for oxidation.
Reduction: Reduction can occur at the oxadiazole and pyrrole rings.
Substitution: Electrophilic and nucleophilic substitutions can occur, especially at the benzodioxol ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Mild reducing agents like lithium aluminum hydride.
Substitution: Reagents like alkyl halides, halogenating agents.
Major Products
Oxidation Products: Benzoquinones, dioxole derivatives.
Reduction Products: Reduced oxadiazole derivatives.
Substitution Products: Alkylated or halogenated derivatives.
科学的研究の応用
Chemistry
In synthetic chemistry, the compound's reactivity is used to explore new reaction pathways and develop novel compounds.
Biology and Medicine
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery.
Biological Studies: Examined for its effects on biochemical pathways and potential therapeutic properties.
Industry
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Agrochemicals: Potentially valuable for developing new pesticides or herbicides.
作用機序
The mechanism involves interaction with various molecular targets, such as:
Enzymatic Pathways: Inhibition or activation of specific enzymes.
Receptors: Binding to biological receptors to modulate cellular responses.
類似化合物との比較
Unique Aspects
Compared to other compounds with similar structures, 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide features a unique combination of functional groups that confer distinctive reactivity and application potential.
List of Similar Compounds
1,3-Benzodioxol-5-yl derivatives
1,2,4-Oxadiazole derivatives
Pyrrole-containing amides
Cyclohexylacetamide derivatives
Its versatility in both academic research and industrial applications sets it apart from its peers. What specific aspect of this compound piques your interest most?
特性
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c26-19(22-15-5-2-1-3-6-15)12-25-10-4-7-16(25)21-23-20(24-29-21)14-8-9-17-18(11-14)28-13-27-17/h4,7-11,15H,1-3,5-6,12-13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWDSJMHWVDNOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
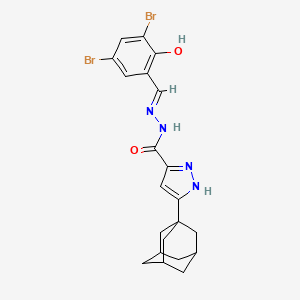
![4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2924931.png)
![4-fluoro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2924934.png)
![1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2924935.png)
![3-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2924936.png)
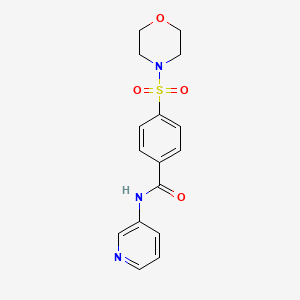
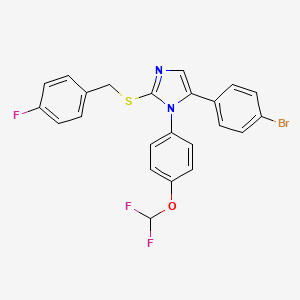
![1-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-3-tert-butylurea](/img/structure/B2924946.png)
![5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2924947.png)
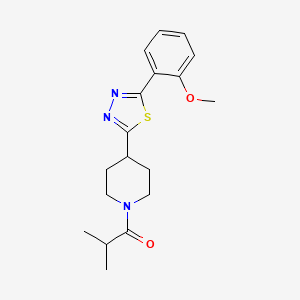
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2924949.png)
![3,5-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2924950.png)
